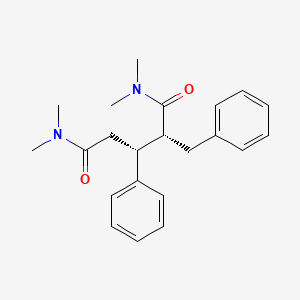
(2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide, also known as N-Benzyl-N-methyl-2-phenylpentane-2,3-diamine, is an organic compound with a molecular formula of C17H27N3. It is a colorless liquid that is insoluble in water but soluble in ethanol and other organic solvents. N-Benzyl-N-methyl-2-phenylpentane-2,3-diamine is a versatile reagent used in a variety of organic synthesis reactions. It is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Aplicaciones Científicas De Investigación
(2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamideethyl-2-phenylpentane-2,3-diamine is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of peptides, peptidomimetics, and peptide analogs. In addition, it is used in the synthesis of heterocyclic compounds and organic dyes.
Mecanismo De Acción
(2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamideethyl-2-phenylpentane-2,3-diamine is a versatile reagent used in a variety of organic synthesis reactions. It is used as a nucleophile in the formation of carbon-carbon bonds, and as a catalyst for the formation of carbon-nitrogen bonds. It is also used in the formation of heterocyclic compounds and organic dyes.
Biochemical and Physiological Effects
(2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamideethyl-2-phenylpentane-2,3-diamine is a synthetic compound and has not been studied for its biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamideethyl-2-phenylpentane-2,3-diamine in lab experiments is that it is a versatile reagent that can be used in a variety of organic synthesis reactions. It is also relatively inexpensive and easy to obtain. The main limitation is that it is a synthetic compound and has not been studied for its biochemical or physiological effects.
Direcciones Futuras
The potential future directions for research on (2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamideethyl-2-phenylpentane-2,3-diamine include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, further research could be conducted to explore the potential use of (2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamideethyl-2-phenylpentane-2,3-diamine as a catalyst for the formation of carbon-nitrogen bonds, and its potential use in the synthesis of heterocyclic compounds and organic dyes. Additionally, further research could be conducted to explore the potential use of (2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamideethyl-2-phenylpentane-2,3-diamine as a reagent for the formation of peptides, peptidomimetics, and peptide analogs.
Métodos De Síntesis
(2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamideethyl-2-phenylpentane-2,3-diamine can be synthesized in a two-step process. In the first step, an aryl halide is reacted with a base such as sodium hydroxide to form an aryl anion. In the second step, the aryl anion is reacted with N-methyl-2-phenylpentane-2,3-diamine to form the desired product. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon.
Propiedades
IUPAC Name |
(2R,3R)-2-benzyl-N,N,N',N'-tetramethyl-3-phenylpentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-23(2)21(25)16-19(18-13-9-6-10-14-18)20(22(26)24(3)4)15-17-11-7-5-8-12-17/h5-14,19-20H,15-16H2,1-4H3/t19-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGNNGRTUCLXID-VQTJNVASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(C1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C[C@@H](C1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














